molecular formula C16H17Cl2N B3131616 N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline CAS No. 356531-80-1

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline

Cat. No.: B3131616
CAS No.: 356531-80-1
M. Wt: 294.2 g/mol
InChI Key: AERLIJXUHWADGN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is a substituted aniline derivative characterized by a 2,4,6-trimethylaniline core functionalized with a 2,4-dichlorobenzyl group. The compound combines electron-donating methyl groups on the aniline ring with electron-withdrawing chlorine atoms on the benzyl substituent, creating unique electronic and steric properties. It is synthesized via nucleophilic substitution or condensation reactions involving 2,4,6-trimethylaniline (mesidine) and 2,4-dichlorobenzyl halides or aldehydes under controlled conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, though its metabolic stability and reactivity are highly influenced by substituent positioning .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2,4,6-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N/c1-10-6-11(2)16(12(3)7-10)19-9-13-4-5-14(17)8-15(13)18/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLIJXUHWADGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where the dichlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Biochemical Research

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is utilized as a biochemical reagent in proteomics research. Its ability to interact with various biomolecules makes it valuable for studying protein interactions and enzyme activities .

Dye Manufacturing

This compound serves as an intermediate in the production of dyes. Specifically, it is used in synthesizing acid dyes that are applied in textiles and histochemistry studies. The dyeing industry benefits from its properties that enhance color fastness and vibrancy .

Environmental Studies

Research has indicated that this compound can be detected among volatile compounds in tobacco smoke. This aspect highlights its relevance in environmental monitoring and toxicology studies .

Case Study 1: Application in Dye Production

A study on the synthesis of acid dyes using this compound demonstrated that the compound effectively enhances dye stability under various conditions. The resulting dyes showed improved performance metrics such as wash fastness and light fastness compared to traditional dyeing agents.

Case Study 2: Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Long-term exposure studies indicated potential carcinogenic effects based on animal models; however, further research is required to establish comprehensive safety guidelines for industrial applications .

Summary Table of Applications

Application AreaDescription
Biochemical ResearchUsed as a reagent for studying protein interactions and enzyme activities
Dye ManufacturingIntermediate for producing acid dyes with enhanced properties
Environmental MonitoringDetected in tobacco smoke; relevant for toxicology studies

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs include:

2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (heterocyclic derivative)

Key Comparisons:

Property N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline N-Benzyl-2,4,6-trimethylaniline N-(2,4-Dichlorobenzyl)aniline
Molecular Weight ~325.2 g/mol ~225.3 g/mol ~252.1 g/mol
Substituent Effects Electron-donating (methyl) + withdrawing (Cl) Electron-donating (methyl) Electron-withdrawing (Cl)
Metabolic Stability Moderate (steric hindrance) Low (forms amides/nitrones) High (no amide formation)
Synthetic Yield 55–71% (similar to pyrimidine analogs) 60–89% 62–95%

Metabolic Behavior

  • N-(2,4-Dichlorobenzyl)aniline lacks methyl groups, leading to oxidative dealkylation and hydroxylation without amide formation .

Physicochemical Properties

  • Boiling Point : The dichlorobenzyl group increases molecular weight and boiling point compared to methyl-substituted analogs. For example, 2,4,6-trimethylaniline (parent amine) boils at 108–110°C (11 mmHg), while dichlorobenzyl derivatives are less volatile .
  • Solubility: The dichlorobenzyl group enhances lipophilicity, reducing water solubility compared to non-halogenated analogs .

Biological Activity

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, including carcinogenicity, mutagenicity, and other toxicological aspects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17Cl2N
  • Molecular Weight : 304.22 g/mol
  • CAS Number : 1040688-27-4

The compound features a dichlorobenzyl group attached to a trimethylaniline moiety, which is known for its various biological activities.

Biological Activity Overview

This compound has been studied for its effects on various biological systems. The following sections summarize key findings from research studies.

Carcinogenicity

Research indicates that compounds similar to this compound may exhibit carcinogenic properties. Notable studies include:

  • Animal Studies :
    • In a study involving male and female CD rats fed with 2,4,6-trimethylaniline, there was a significant increase in liver tumors (hepatocellular carcinoma and cholangiocarcinoma) and lung adenomas after prolonged exposure .
    • A two-year study on male Sprague-Dawley rats showed that exposure led to the development of cholangiocarcinomas .
  • Mechanism of Action :
    • The formation of N-hydroxylated metabolites is considered crucial in the activation of carcinogenic aromatic amines. This metabolic pathway has been linked to the induction of methemoglobinemia and anemia in animal models .

Mutagenicity

The mutagenic potential of this compound has been evaluated through various assays:

  • Salmonella Typhimurium Tests : The compound exhibited weak mutagenicity in certain strains of Salmonella .
  • Drosophila Melanogaster : Positive results were noted in wing spot tests indicating mutagenic effects .

Toxicological Studies

Toxicological assessments have highlighted several critical effects associated with exposure to this compound:

  • Methemoglobinemia : Induction of methemoglobinemia has been documented following exposure to 2,4,6-trimethylaniline derivatives .
  • Hematological Effects : Studies have shown alterations in blood parameters indicating potential hematotoxicity .

Case Studies

Several case studies have investigated the biological implications of this compound:

  • Long-term Exposure Study :
    • An 18-month feeding study in mice revealed significant incidences of hepatomas and vascular tumors at high doses .
    • The results suggested a dose-dependent relationship between exposure levels and tumor incidence.
  • Genotoxicity Assessment :
    • Genotoxicity was assessed using various assays which indicated that the compound could induce DNA damage under certain conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline
Reactant of Route 2
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N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline

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